

Application Notes and Protocols for Tris(2-aminoethyl)amine in Polymer Crosslinking

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Compound of Interest

Compound Name: *Tris(2-aminoethyl)amine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-aminoethyl)amine, commonly known as TREN, is a versatile and highly reactive trifunctional primary amine.^[1] Its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, makes it an effective crosslinking agent in a wide array of polymer systems.^[1] The primary amine groups readily react with various functional groups such as epoxides, esters, aldehydes, and cyclic carbonates, leading to the formation of robust three-dimensional polymer networks.^{[1][2][3]} This reactivity has led to the extensive use of TREN in the development of thermosets, covalent adaptable networks (CANs), hydrogels for biomedical applications, and advanced materials like vitrimers.^{[2][4][5]}

These application notes provide a comprehensive overview of the use of TREN as a crosslinking agent, including its impact on polymer properties, detailed experimental protocols for the synthesis of various TREN-crosslinked polymers, and visual representations of key chemical processes.

Impact of TREN as a Crosslinking Agent on Polymer Properties

The incorporation of TREN as a crosslinking agent significantly influences the thermomechanical and physicochemical properties of polymers. The degree of crosslinking,

which can be controlled by the concentration of TREN, is a critical factor in tailoring the final properties of the material.[5]

Key Effects of TREN Crosslinking:

- **Enhanced Thermal Stability:** Crosslinking with TREN generally increases the thermal stability of polymers. For instance, in polyimine vitrimers, an increase in the crosslinking density by tuning the ratio of TREN has been shown to raise the degradation temperature into the range of 350 to 370°C.[5] However, it is noteworthy that in some systems, the presence of the tertiary amine in TREN can lead to reduced thermal stability compared to fully aliphatic crosslinkers.[1][2]
- **Increased Glass Transition Temperature (T_g):** The formation of a rigid three-dimensional network restricts the mobility of polymer chains, leading to a higher glass transition temperature. In lignin-derived vitrimers, increasing the degree of crosslinking with TREN and diethylenetriamine resulted in a T_g increase from 48°C to 64°C.[5] Similarly, a crosslinked poly(hydroxyurethane) synthesized with TREN exhibited a high glass transition temperature, attributed to the increased rigidity of the resulting polymer.[6]
- **Improved Mechanical Properties:** TREN crosslinking can enhance the mechanical strength of polymers. For example, the tensile strength of polyimine films has been reported to be in the range of approximately 47 MPa to 57 MPa.[5] In certain covalent adaptable networks, specific curing conditions for TREN-based materials have been shown to increase the ultimate tensile strength.[1]
- **Controlled Swelling Behavior:** In hydrogels, the crosslinking density directly impacts the swelling ratio. Higher concentrations of TREN lead to a more tightly crosslinked network, which restricts the uptake of water and thus reduces the equilibrium swelling ratio. This property is crucial for applications in drug delivery, where the release kinetics are often dependent on the swelling behavior of the hydrogel matrix.[7][8]
- **Influence on Reprocessability in Vitrimers:** The tertiary amine in the TREN structure can catalyze dynamic exchange reactions, such as transamidation, in vitrimers. This can lead to faster stress relaxation and improved reprocessability of the material.[4][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of polymers crosslinked with **Tris(2-aminoethyl)amine**, compiled from various studies.

Table 1: Thermomechanical Properties of TREN-Crosslinked Polymers

Polymer System	TREN Concentration/Ratio	Glass Transition Temperature (Tg)	Thermal Degradation Temperature (Tdeg)	Tensile Strength	Reference
Polyimine Vitrimer	Varied ratio with diethylenetriamine	48°C to 64°C	350°C to 370°C	~47 MPa to ~57 MPa	[5]
Amide-Imide Covalent Adaptable Network	Stoichiometric	-	Reduced compared to aliphatic crosslinker	-	[1]
Vinylogous Urethane Covalent Adaptable Network	Stoichiometric	-	Reduced compared to aliphatic crosslinker	-	[1][2]
Poly(hydroxy urethane)	3:2 molar ratio with BGBC	High Tg (indicative of crosslinking)	-	-	[6]
Disulfide-containing Vitrimer	25% proportion	74.9°C to 102.9°C	> 210°C (T1%)	-	[4]

Table 2: Swelling Properties of TREN-Crosslinked Hydrogels

Hydrogel System	Crosslinker Details	Swelling Ratio	Key Findings	Reference
Chitosan Hydrogel	TREN-derivative (Tris(2-(2-formylphenoxy)ethyl)amine)	pH and temperature-dependent	Exhibits pH and temperature-responsive swelling, suitable for controlled drug release.	[7][10]
Poly(hydroxyurethane) Hydrogel	TREN with PEG dicyclic carbonate	Affected by crosslinking ratio	Higher TREN content leads to a more crosslinked network, affecting swelling.	[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of various polymers using **Tris(2-aminoethyl)amine** as a crosslinking agent.

Protocol 1: Synthesis of a TREN-Crosslinked Chitosan Hydrogel for Drug Delivery

This protocol describes the preparation of a pH- and thermo-responsive chitosan hydrogel using a TREN-based crosslinker, suitable for controlled drug delivery applications.[7][10]

Materials:

- Chitosan (medium molecular weight)
- Tris(2-chloroethyl)amine hydrochloride
- Salicylaldehyde
- Sodium hydroxide (NaOH)

- Ethanol
- Acetic acid
- Deionized water
- Metronidazole (model drug)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with hotplate
- Beakers and graduated cylinders
- pH meter
- Test tubes
- Water bath

Procedure:

Part A: Synthesis of Tris(2-(2-formylphenoxy)ethyl)amine Crosslinker[\[10\]](#)

- Dissolve salicylaldehyde (20 mmol, 2.4 g) in 20 mL of ethanol in a round-bottom flask.
- Prepare a solution of NaOH (25 mmol, 1.0 g) in a minimal amount of water and add it dropwise to the salicylaldehyde solution while stirring.
- Stir the mixture at room temperature for 30 minutes.
- Add tris(2-chloroethyl)amine hydrochloride (6.3 mmol, 1.29 g) to the mixture.
- Reflux the reaction mixture for 4 hours.
- After cooling, the product can be purified by appropriate methods (e.g., extraction and solvent evaporation).

Part B: Preparation of the Chitosan Hydrogel[10]

- Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) aqueous acetic acid solution with stirring until a homogenous solution is obtained.
- Transfer 3 mL of the chitosan solution to a test tube and place it in a water bath preheated to 70°C.
- Add a specific concentration (e.g., 10% or 14% w/v of chitosan) of the synthesized tris(2-(2-formylphenoxy)ethyl)amine crosslinker solution to the chitosan solution.
- Monitor the gelation time by inverting the tube at regular intervals. The gelation time is the point at which the solution no longer flows.
- For drug loading, the model drug (e.g., metronidazole) can be dissolved in the chitosan solution before the addition of the crosslinker.
- After gelation, the hydrogel can be dried under vacuum.

Characterization:

- FT-IR Spectroscopy: To confirm the formation of the Schiff-base linkage between the amine groups of chitosan and the aldehyde groups of the crosslinker.
- ^1H NMR Spectroscopy: To verify the structure of the crosslinker and the formation of the imine bond in the hydrogel.
- Scanning Electron Microscopy (SEM): To observe the morphology and porous structure of the hydrogel.
- Swelling Studies: To evaluate the pH and temperature-dependent swelling behavior by measuring the weight of the hydrogel in different buffer solutions and at various temperatures.
- In Vitro Drug Release: To study the release profile of the model drug from the hydrogel using UV-Vis spectroscopy.

Protocol 2: Synthesis of a TREN-Crosslinked Polyimine Vitrimer

This protocol details the preparation of a reprocessable polyimine vitrimer through the reaction of a dialdehyde with TREN.^[5]

Materials:

- A suitable dialdehyde (e.g., terephthalaldehyde)
- **Tris(2-aminoethyl)amine** (TREN)
- Diethylenetriamine (DETA) - optional, to tune crosslink density
- Dichloromethane (DCM)

Equipment:

- Glass vials
- Magnetic stirrer
- Solution casting setup (e.g., petri dish)
- Vacuum oven

Procedure:

- Dissolve the dialdehyde in dichloromethane in a glass vial.
- In a separate vial, prepare a solution of **Tris(2-aminoethyl)amine** (and diethylenetriamine, if used) in dichloromethane.
- Add the amine solution to the dialdehyde solution while stirring. The ratio of the amines can be varied to control the degree of crosslinking.
- After thorough mixing, pour the resultant mixture into a petri dish or another suitable mold for solution casting.

- Allow the solvent to evaporate slowly at room temperature in a fume hood to form a film.
- Once the film is formed, dry it further in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to remove any residual solvent.

Characterization:

- FT-IR Spectroscopy: To monitor the formation of the imine bonds (C=N stretching).
- Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) of the vitrimer.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
- Tensile Testing: To measure the mechanical properties such as tensile strength and Young's modulus.
- Stress-Relaxation Tests: To characterize the vitrimeric behavior and determine the relaxation time.

Protocol 3: Synthesis of a TREN-Crosslinked Non-Isocyanate Polyurethane (NIPU) Hydrogel

This protocol outlines the synthesis of a poly(hydroxyurethane) hydrogel by reacting a poly(ethylene glycol) dicyclic carbonate with TREN.^[5]

Materials:

- Poly(ethylene glycol) dicyclic carbonate (PEG-DCC)
- **Tris(2-aminoethyl)amine (TREN)**
- A selected diamine (e.g., m-xylylenediamine, 1,8-diaminooctane) - optional
- Deionized water

Equipment:

- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer with hotplate
- Curing oven
- Beakers

Procedure:

- In a reaction vessel, combine the poly(ethylene glycol) dicyclic carbonate, **Tris(2-aminoethyl)amine**, and the selected diamine (if used). The molar ratio of the reactants will determine the crosslinking density.
- Heat the mixture to 60°C and stir for 10 minutes to ensure a homogeneous formulation.
- Cure the mixture at 60°C for 24 hours in an oven.
- After curing, immerse the obtained poly(hydroxyurethane) in deionized water for an extended period (e.g., 168 hours) to remove any unreacted monomers and to allow the hydrogel to swell to equilibrium.

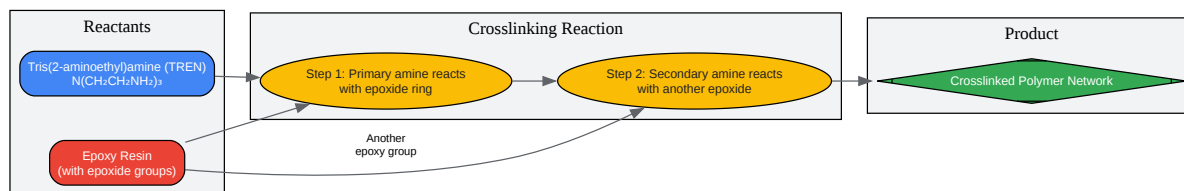
Characterization:

- FT-IR Spectroscopy: To confirm the formation of the urethane linkages.
- Swelling Ratio Measurement: To determine the water uptake capacity of the hydrogel.
- Mechanical Testing: To evaluate the tensile properties of the swollen hydrogel.

Visualizations

Crosslinking Mechanism of TREN with Epoxy Resin

The primary amine groups of TREN react with the epoxy groups of the resin in a ring-opening addition reaction. This reaction proceeds in two steps: first, a primary amine reacts to form a secondary amine, which then can react with another epoxy group to form a tertiary amine, creating a crosslink.

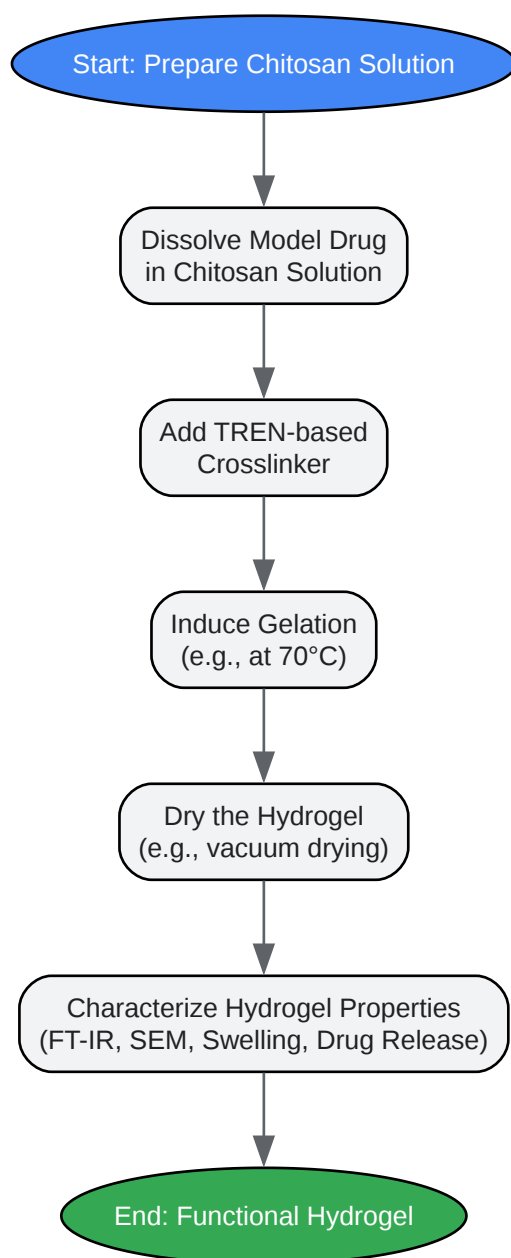


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Caption: Reaction mechanism of TREN with an epoxy resin.

Experimental Workflow for TREN-Crosslinked Hydrogel Synthesis

The following diagram illustrates the key steps in the synthesis of a TREN-crosslinked hydrogel for drug delivery applications.

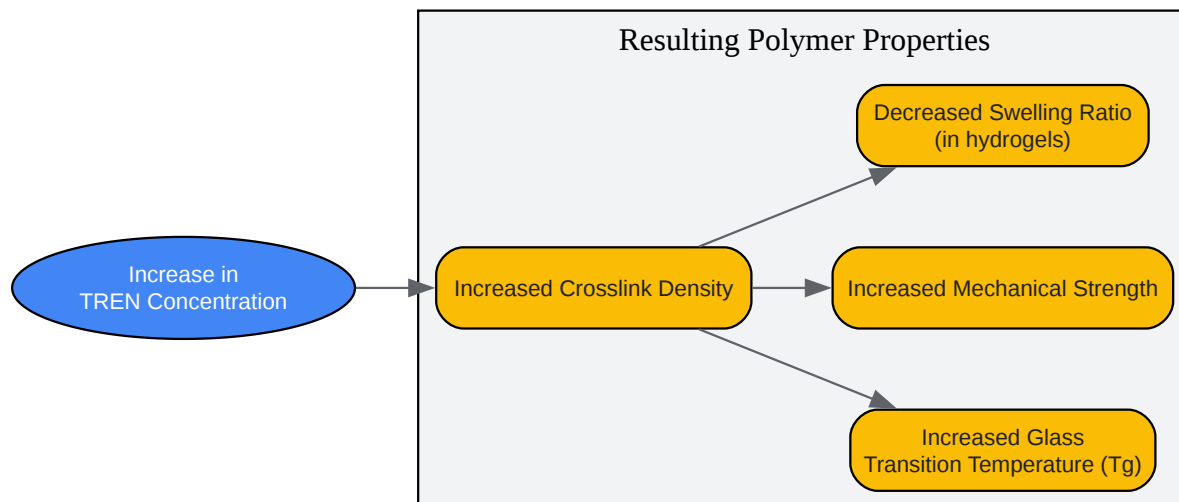


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Caption: Workflow for TREN-crosslinked hydrogel synthesis.

Logical Relationship: Effect of TREN Concentration on Polymer Properties

This diagram shows the general relationship between the concentration of TREN as a crosslinking agent and the resulting properties of the polymer network.



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